molecular formula C6H6O3S B6160509 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate CAS No. 1172227-73-4

2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate

Cat. No.: B6160509
CAS No.: 1172227-73-4
M. Wt: 158.2
InChI Key:
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Description

2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate is an organic compound with the molecular formula C6H4O2S·H2O It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate typically involves the oxidation of 2-(thiophen-2-yl)acetaldehyde. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate due to the presence of water in the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(furan-2-yl)acetaldehyde hydrate
  • 2-oxo-2-(pyridin-2-yl)acetaldehyde hydrate
  • 2-oxo-2-(benzofuran-2-yl)acetaldehyde hydrate

Uniqueness

2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties compared to its oxygen- and nitrogen-containing analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate involves the oxidation of 2-thiophenecarboxaldehyde to form the corresponding carboxylic acid, followed by decarboxylation to yield the desired product.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide, etc.)", "Decarboxylation reagent (e.g. copper powder, palladium on carbon, etc.)", "Solvent (e.g. ethanol, methanol, etc.)", "Water" ], "Reaction": [ "Step 1: Oxidation of 2-thiophenecarboxaldehyde using an oxidizing agent in a suitable solvent to form 2-thiophenecarboxylic acid.", "Step 2: Decarboxylation of 2-thiophenecarboxylic acid using a decarboxylation reagent in a suitable solvent to yield 2-oxo-2-(thiophen-2-yl)acetaldehyde.", "Step 3: Hydration of 2-oxo-2-(thiophen-2-yl)acetaldehyde using water to form the desired product, 2-oxo-2-(thiophen-2-yl)acetaldehyde hydrate." ] }

CAS No.

1172227-73-4

Molecular Formula

C6H6O3S

Molecular Weight

158.2

Purity

0

Origin of Product

United States

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